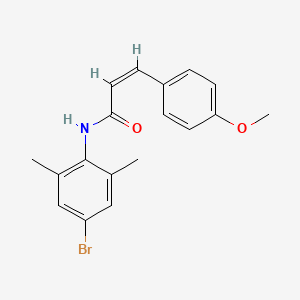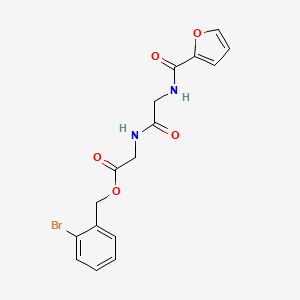
N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as BDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMA is a member of the acrylamide family, which is known for its wide range of applications in industries such as paper, textile, and petroleum. In recent years, BDMA has been extensively studied for its potential as a biological and pharmaceutical agent.
科学的研究の応用
BDMA has been extensively studied for its potential applications in various fields of science. One of the most promising applications of BDMA is in the field of medicinal chemistry. BDMA has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells. BDMA has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
作用機序
The mechanism of action of BDMA is not fully understood. However, it is believed that BDMA exerts its biological effects by binding to specific proteins or enzymes in the cells. BDMA has been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. BDMA has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BDMA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and mitochondrial dysfunction in cancer cells. BDMA has also been found to modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress. In addition, BDMA has been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
BDMA has several advantages as a research tool. It is easy to synthesize, stable, and exhibits potent biological activity. BDMA is also relatively inexpensive compared to other anticancer drugs. However, there are some limitations associated with the use of BDMA in lab experiments. BDMA has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the mechanism of action of BDMA is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research and development of BDMA. One potential direction is the optimization of the synthesis method to improve the yield and purity of BDMA. Another direction is the elucidation of the mechanism of action of BDMA, which can provide insights into its biological activity and potential therapeutic applications. Further studies are also needed to investigate the efficacy and safety of BDMA in preclinical and clinical trials. Finally, the development of novel formulations and delivery systems for BDMA can improve its bioavailability and efficacy.
合成法
BDMA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-2,6-dimethylphenylamine and 4-methoxyphenylacrylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form BDMA. The reaction takes place under mild conditions and yields high purity BDMA.
特性
IUPAC Name |
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12-10-15(19)11-13(2)18(12)20-17(21)9-6-14-4-7-16(22-3)8-5-14/h4-11H,1-3H3,(H,20,21)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDNYFBHYLHTR-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C\C2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5141447.png)

![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5141466.png)
![N-(4-{[2'-(acetylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5141474.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5141482.png)
![3-(ethylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141487.png)
![1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5141489.png)
![6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5141492.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5141508.png)
![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)
